Human vs. Toxoplasma gondii DHFR Inhibition: Species‑Selectivity Window
In head‑to‑head enzymatic assays curated by ChEMBL, the compound inhibits recombinant human DHFR with an IC₅₀ > 10 000 nM, whereas it inhibits the bifunctional DHFR‑TS enzyme from Toxoplasma gondii with an IC₅₀ of 2 700 nM [REFS‑1]. This ~3.7‑fold selectivity gap indicates a measurable preference for the parasitic enzyme over the human orthologue.
| Evidence Dimension | IC₅₀ (nM) – Enzyme inhibition |
|---|---|
| Target Compound Data | Human DHFR IC₅₀ > 10 000 nM; T. gondii DHFR‑TS IC₅₀ = 2 700 nM |
| Comparator Or Baseline | Human DHFR (same compound, different species target) |
| Quantified Difference | Selectivity ratio ≈ 3.7‑fold (T. gondii vs. human) |
| Conditions | Recombinant human DHFR expressed in E. coli; recombinant T. gondii TS‑DHFR expressed in E. coli BL21; pre‑incubation 15 min; substrate DHF + NADPH |
Why This Matters
A species‑selectivity window is critical for anti‑parasitic discovery programs because it demonstrates that the compound discriminates between host and pathogen enzymes, reducing the probability of host‑mechanism toxicity.
- [1] BindingDB. BDBM50203239 (CHEMBL3970251). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50203239 (accessed 2026-04-29). View Source
